1H-Indole-1-propanenitrile, 3-phenyl-
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Overview
Description
1H-Indole-1-propanenitrile, 3-phenyl- is a compound that belongs to the indole family, which is known for its diverse biological activities and applications in various fields. Indole derivatives are significant due to their presence in many natural products and their role in medicinal chemistry. This compound, specifically, features a phenyl group attached to the indole ring, which can influence its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Indole-1-propanenitrile, 3-phenyl- typically involves the construction of the indole ring followed by the introduction of the phenyl and propanenitrile groups. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring. Subsequent steps may include nitrile formation and phenyl group introduction through various organic reactions such as nucleophilic substitution or coupling reactions .
Industrial Production Methods: Industrial production of indole derivatives often employs catalytic processes to enhance yield and efficiency. For instance, transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, are frequently used to introduce functional groups into the indole scaffold. These methods are scalable and can be optimized for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 1H-Indole-1-propanenitrile, 3-phenyl- can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form indole-2,3-diones using oxidizing agents like potassium permanganate.
Reduction: Reduction of the nitrile group to an amine can be achieved using hydrogenation or metal hydrides.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Substitution Reagents: Halogens (e.g., bromine), nitro compounds
Properties
CAS No. |
54734-95-1 |
---|---|
Molecular Formula |
C17H14N2 |
Molecular Weight |
246.31 g/mol |
IUPAC Name |
3-(3-phenylindol-1-yl)propanenitrile |
InChI |
InChI=1S/C17H14N2/c18-11-6-12-19-13-16(14-7-2-1-3-8-14)15-9-4-5-10-17(15)19/h1-5,7-10,13H,6,12H2 |
InChI Key |
IYDAOALWDSYCOA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN(C3=CC=CC=C32)CCC#N |
Origin of Product |
United States |
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